4-叔丁氧基-3-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed reactions and the Williamson ether synthesis. For instance, the synthesis of 4,4′-(1,n-dioxaalkane)-bisbenzaldehydes is achieved by condensing p-hydroxybenzaldehyde with 1,n-dibromoalkanes using lithium hydride in ethanol . This method could potentially be adapted for the synthesis of 4-Sec-butoxy-3-methoxybenzaldehyde by using appropriate starting materials and catalysts.

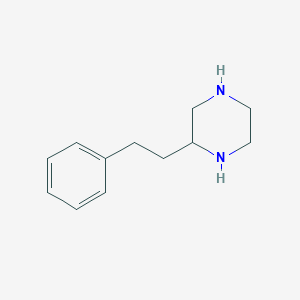

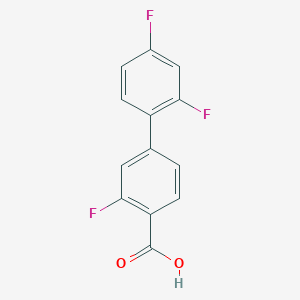

Molecular Structure Analysis

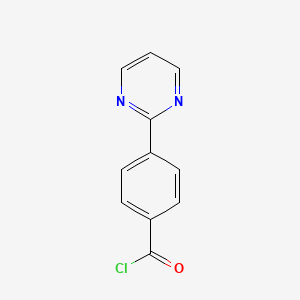

The molecular structure of 4-Sec-butoxy-3-methoxybenzaldehyde can be inferred to some extent from the related compounds mentioned in the papers. The presence of methoxy and aldehyde functional groups is common in the discussed compounds, which suggests that 4-Sec-butoxy-3-methoxybenzaldehyde would also contain these functional groups, potentially affecting its reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactions involving the compounds in the papers include condensation and addition reactions. For example, 3-(4-t-Butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is synthesized by a condensation reaction of 4-t-butylbenzaldehyde with 4-methoxyacetophenone . These reactions are catalyzed by sodium methoxide, indicating that 4-Sec-butoxy-3-methoxybenzaldehyde might also undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Sec-butoxy-3-methoxybenzaldehyde are not directly discussed, the properties of similar compounds can provide some insights. The length of the hydrocarbon bridge in the dioxaalkane compounds affects their acid salt formation , and the presence of substituents like t-butyl and methoxy groups can influence the solubility, melting point, and reactivity of these compounds . Therefore, it can be inferred that the sec-butoxy and methoxy groups in 4-Sec-butoxy-3-methoxybenzaldehyde would similarly affect its properties.

科学研究应用

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: 4-Sec-butoxy-3-methoxybenzaldehyde is used in a model organic reaction, specifically a nucleophilic substitution reaction . This reaction employs vanillin as the substrate, a phenolic compound widely used in the food industry and of pharmaceutical interest due to its antioxidant and antitumoral potential .

- Methods of Application or Experimental Procedures: Three different solvents have been chosen for the reaction, namely acetonitrile (ACN), acetone (Ace), and dimethylformamide (DMF). The syntheses were planned with the aid of a multivariate experimental design to estimate the best reaction conditions .

- Results or Outcomes: The experimental results highlighted that the reactions carried out in DMF resulted in higher yields with respect to ACN and Ace; these reactions were also the ones with lower environmental impacts . The multilinear regression models allowed us to identify the optimal experimental conditions able to guarantee the highest reaction yields and lowest environmental impacts for the studied reaction .

属性

IUPAC Name |

4-butan-2-yloxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-9(2)15-11-6-5-10(8-13)7-12(11)14-3/h5-9H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWKDCMKTGMQNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611394 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sec-butoxy-3-methoxybenzaldehyde | |

CAS RN |

722489-38-5 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)